molecular formula C15H20N2O5S B2605739 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 736146-17-1

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2605739
CAS No.: 736146-17-1
M. Wt: 340.39
InChI Key: BEKZSJOPYQGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic compound featuring a piperazine core modified with a 4-methylbenzenesulfonyl group and a 4-oxobutanoic acid side chain. This compound is structurally analogous to several sulfonamide-containing derivatives, which are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZSJOPYQGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride to form the intermediate 4-methylbenzenesulfonylpiperazine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Findings :

  • Nitro Group : Introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity .
  • Heterocyclic Sulfonyl Groups : Thiophene-based analogs (e.g., ) may exhibit unique binding profiles due to sulfur’s polarizability .

Modifications to the Piperazine Core

The piperazine ring’s substitution pattern affects basicity and steric effects:

Compound Name Piperazine Modification Molecular Weight Implications References
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid Boc-protected 286.32 Enhanced stability for synthetic intermediates
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid Methyl group 200.23 Reduced steric hindrance; increased basicity
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid 3-Chlorophenyl 310.78 Altered electronic effects; potential receptor selectivity

Key Findings :

  • Boc Protection : Facilitates synthetic manipulation but requires deprotection for biological activity .

Oxobutanoic Acid Chain Derivatives

However, and highlight analogs with modified alkyl chains or additional functional groups (e.g., hydroxyanilino in ), which may influence hydrogen bonding and target engagement.

Biological Activity

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, also known as a piperazine-substituted carboxylic acid, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid, with a molecular formula of C15H20N2O5S. Its structure includes a piperazine moiety, which is known for enhancing the pharmacological properties of compounds.

Key Properties

PropertyValue
Molecular Weight336.40 g/mol
Purity≥ 95%
Physical FormPowder
Storage TemperatureRoom Temperature (RT)

Enzyme Inhibition

One of the significant biological activities associated with this compound is its role in inhibiting histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of similar compounds have shown selective inhibition of HDAC6 over HDAC1, with IC50 values ranging from 0.1 to 1.0 μM for HDAC6 and 0.9 to 6 μM for HDAC1 . This selectivity is advantageous as it may minimize side effects associated with broader HDAC inhibition.

Antiproliferative Effects

In vitro studies have demonstrated that compounds related to 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can selectively inhibit the growth of lung cancer cells compared to normal cells. The mechanism involves inducing S-phase cell cycle arrest without significantly triggering apoptosis . This characteristic makes it a candidate for further development in targeted cancer therapies.

Study on HDAC Inhibition

A notable study screened a collection of compounds for their ability to derepress epigenetically silenced genes. Among the candidates, a structurally related compound showed promising results in inhibiting HDAC activity and selectively affecting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications in the hydroxamic acid substituent position on the phenyl ring significantly influenced biological activity. Para-substituted hydroxamic acids exhibited potent HDAC inhibitory effects, while meta-substituted analogs were largely inactive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.